molecular formula C17H19NO B14660888 2-tert-Butyl-3,3-diphenyloxaziridine CAS No. 50781-01-6

2-tert-Butyl-3,3-diphenyloxaziridine

Katalognummer: B14660888
CAS-Nummer: 50781-01-6
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: IDWYOACWHDCIMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-Butyl-3,3-diphenyloxaziridine is an organic compound belonging to the class of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a tert-butyl group and two phenyl groups attached to the oxaziridine ring. It is used in various chemical reactions due to its ability to act as an oxidizing agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-3,3-diphenyloxaziridine typically involves the reaction of tert-butylamine with benzophenone oxime in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxaziridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-tert-Butyl-3,3-diphenyloxaziridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-tert-Butyl-3,3-diphenyloxaziridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-tert-Butyl-3,3-diphenyloxaziridine involves its ability to act as an oxidizing agent. The compound donates an oxygen atom to the substrate, resulting in the formation of an oxidized product and a reduced oxaziridine. This process involves the transfer of electrons and the formation of intermediate species, such as nitrones and sulfoxides .

Vergleich Mit ähnlichen Verbindungen

  • 2-tert-Butyl-3,3-diphenyloxaziridine
  • 2-perfluoro-tert-butyl-3,3-diphenyloxaziridine
  • tert-Butyl alcohol

Comparison: this compound is unique due to its specific structure and oxidizing properties. Compared to similar compounds like 2-perfluoro-tert-butyl-3,3-diphenyloxaziridine, it has different reactivity and stability profiles. tert-Butyl alcohol, on the other hand, is a simpler compound with different chemical properties and applications .

Eigenschaften

CAS-Nummer

50781-01-6

Molekularformel

C17H19NO

Molekulargewicht

253.34 g/mol

IUPAC-Name

2-tert-butyl-3,3-diphenyloxaziridine

InChI

InChI=1S/C17H19NO/c1-16(2,3)18-17(19-18,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI-Schlüssel

IDWYOACWHDCIMN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.